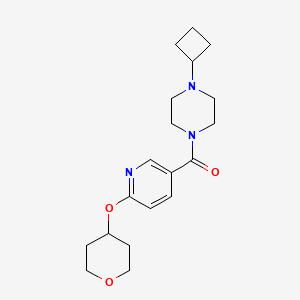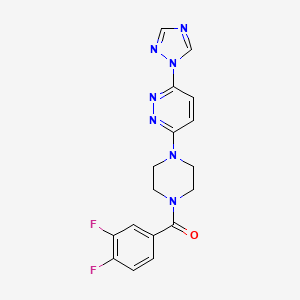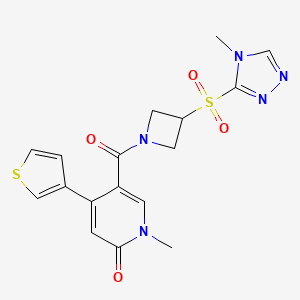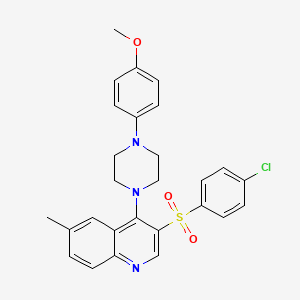
(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone” is an organic compound that serves as an intermediate in organic synthesis and medicinal chemistry . It’s used in the synthesis of cell biology reagents .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The mixture is immersed in a -60°C cold well and the methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0°C over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Chemical Reactions Analysis
In organic synthetic transformations, the ketone carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The research into novel heterocyclic compounds, including those structurally related to (4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, has shown significant promise in the development of anticancer and antimicrobial agents. One study highlights the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating potent anticancer and antimicrobial activities. The compounds showed high potency against various cancer cell lines and pathogenic strains, indicating their potential as pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Scalable Syntheses for H3 Antagonists
Another facet of research on similar compounds involves the scalable syntheses of H3 receptor antagonists. A study details the evolution of synthesis processes for structurally similar compounds, highlighting the efforts to minimize production costs and improve efficiency. The third-generation synthesis process introduced key improvements, demonstrating the chemical industry's ongoing quest for more effective and cost-efficient drug production methods (Pippel et al., 2011).
Anticancer Evaluations
The synthesis of complex heterocyclic compounds, including those related to the mentioned chemical structure, has been evaluated for anticancer properties. One research effort focused on creating and testing various derivatives for their anticancer activities, revealing moderate to good yields and potential as anticancer agents. These studies underscore the importance of structural diversity in the search for new treatments (Gouhar & Raafat, 2015).
Antibacterial and Antimycobacterial Activities
Compounds with similar structural frameworks have been synthesized and assessed for their antibacterial and antimycobacterial activities. Research into nicotinic acid hydrazide derivatives, for example, has shown promising results against various bacterial strains, highlighting the potential for developing new antibacterial agents (Sidhaye et al., 2011).
Eigenschaften
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIMRQKRGCWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2842443.png)
![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)
![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)


![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)




![Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2842460.png)

